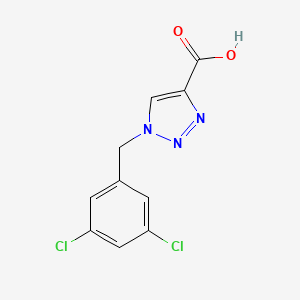

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 3,5-dichlorobenzyl substituent at the 1-position of the triazole ring. The 3,5-dichlorobenzyl group introduces electron-withdrawing chlorine atoms, which may enhance binding affinity to biological targets (e.g., kinases like c-Met) and influence lipophilicity compared to simpler aryl or alkyl substituents .

Properties

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-7-1-6(2-8(12)3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYROXWTYVSSWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,5-dichlorobenzoic acid, are known to interact with various biological targets

Mode of Action

It’s worth noting that compounds with similar structures, such as 3,5-dichlorobenzoic acid, are known to interact with their targets through various mechanisms. More research is needed to determine the specific mode of action of this compound.

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways

Pharmacokinetics

Compounds with similar structures, such as dichlorobenzyl alcohol, have been studied for their pharmacokinetic properties. More research is needed to determine the specific ADME properties of this compound.

Result of Action

Compounds with similar structures are known to have various effects at the molecular and cellular level

Action Environment

It’s worth noting that environmental factors can significantly influence the action of many compounds. More research is needed to determine how environmental factors influence the action of this compound.

Biological Activity

1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl halides with azoles in the presence of appropriate catalysts. The process can yield various derivatives with modified biological activities. For instance, the compound can be synthesized through a multi-step reaction involving triazole formation and subsequent carboxylation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in Jurkat T-cells, characterized by morphological changes such as chromatin condensation and DNA fragmentation. The compound was shown to reduce mitochondrial membrane potential and induce DNA damage without directly intercalating with DNA .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat T-cells | Not specified | Induction of apoptosis via mitochondrial pathways |

| HCT-116 (Colon) | 6.2 | Cytotoxicity through DNA damage |

| T47D (Breast) | 27.3 | Induction of apoptotic pathways |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of critical enzymatic processes within the pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have been reported to exhibit antiviral and anti-inflammatory properties. These activities are attributed to their ability to modulate immune responses and inhibit viral replication mechanisms .

Case Studies

- Cytotoxicity Study : A recent study assessed the cytotoxic effects of several triazole derivatives against cancer cell lines, including those derived from leukemia and solid tumors. The results indicated that compounds similar to this compound showed comparable efficacy to established chemotherapeutic agents like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against a panel of pathogens. The findings revealed that certain derivatives exhibited promising activity against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is its antimicrobial properties. Research has demonstrated that triazole derivatives exhibit significant activity against a range of pathogens.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Effective against Gram-positive bacteria | |

| Various triazole derivatives | Broad-spectrum antimicrobial activity |

Cancer Treatment

The compound has also been investigated for its potential in cancer therapy. Triazoles have shown promise as inhibitors of various cancer cell lines due to their ability to interfere with cellular processes.

- Case Study : A study found that triazole derivatives could inhibit the growth of certain cancer cells by inducing apoptosis through caspase activation pathways. The specific mechanism involved the modulation of signaling pathways related to cell survival and proliferation .

Agricultural Applications

Fungicides

Triazole compounds are widely used in agriculture as fungicides. The this compound has been evaluated for its efficacy against fungal pathogens affecting crops.

| Pathogen | Efficacy | Reference |

|---|---|---|

| Fusarium spp. | High inhibition rates observed | |

| Botrytis cinerea | Effective at low concentrations |

Herbicides

Additionally, research indicates that triazole derivatives can act as herbicides. Their mechanism involves disrupting the biosynthesis of essential plant hormones.

Materials Science

Polymer Chemistry

In materials science, this compound can be employed as a monomer in the synthesis of polymers with enhanced properties. The incorporation of triazole rings into polymer backbones can improve thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antitumor Activity

Triazole-4-carboxylic acids exhibit variable antiproliferative effects depending on substituents at the 1- and 5-positions of the triazole core. Key analogs and their activities are summarized below:

Table 1: Antiproliferative Activity of Selected Triazole-4-Carboxylic Acids

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl and CF3 substituents in Compound 1 enhance activity against NCI-H522 cells (GP = 68.09%), likely due to improved target binding (e.g., c-Met kinase inhibition) .

- 3,5-Dichlorobenzyl Group (Target Compound): While direct data are unavailable, the 3,5-dichloro substitution may offer superior steric and electronic effects compared to monosubstituted aryl groups.

Carboxylic Acid vs. Amide Derivatives

Triazole-4-carboxylic acids generally exhibit lower activity than their amide counterparts due to:

- High Acidity: The electron-withdrawing triazole ring increases carboxylic acid acidity (pKa ~3–4), reducing cell permeability and promoting non-specific binding .

- Amide Superiority: Conversion to amides (e.g., 1-(4-chlorophenyl)-N-(aryl)-triazole-4-carboxamides) improves lipophilicity and target selectivity, as seen in c-Met inhibitors with sub-micromolar IC50 values .

Preparation Methods

Preparation from 1-Substituted-4,5-dibromo-1H-1,2,3-triazole Precursors

A patented method describes a multi-step synthesis starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which can be adapted for the 3,5-dichlorobenzyl substituent at N-1. The key steps are:

- Step 1: Dissolution of the 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at low temperature (−78°C to 0°C).

- Addition of a Grignard reagent, specifically isopropylmagnesium chloride, to selectively substitute one bromine atom, forming 1-substituted-4-bromo-1H-1,2,3-triazole.

- Subsequent treatment with a Grignard reagent isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with carbon dioxide at low temperature, yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Separation and purification steps involve pH adjustment, organic solvent extraction, drying, concentration, and crystallization to isolate the carboxylic acid product.

Step 2: The mixture from Step 1 can be further reacted with methyl iodide in the presence of inorganic or organic alkali in a mixed solvent system (THF/METHF and DMF or DMAc) at 0°C to 80°C for 5 to 48 hours to form methyl esters. These esters can be hydrolyzed back to the carboxylic acid form if needed.

Step 3: An alternative purification involves direct acidification and extraction to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Grignard reagent (isopropylmagnesium chloride), CO2, THF, acid | Moderate to High (not specified) | High regioselectivity, scalable | Requires low temperature, multiple steps |

| 2 | Organic azides and nitroolefins or alkynes | Cu catalyst, oxidative conditions, 110°C | Up to 96 | High yield, simple operation | May require further functionalization |

| 3 | (3,5-Dichlorophenyl)methanol and triazole amine | N,N'-carbonyldiimidazole, triethylamine, dichloromethane | 52-87 | Direct introduction of dichlorobenzyl group | Requires chromatographic purification |

Mechanistic Insights and Reaction Conditions

- The Grignard-based method involves selective halogen-metal exchange and carboxylation, with careful temperature control to avoid side reactions.

- The CuAAC method relies on copper-catalyzed 1,3-dipolar cycloaddition forming the triazole ring regioselectively, followed by oxidation to install the carboxylic acid group.

- Coupling reactions using carbonyldiimidazole activate the alcohol group of the 3,5-dichlorobenzyl moiety, enabling nucleophilic attack by triazole nitrogen or amine groups to form the desired bond.

Summary of Research Findings

- The patented Grignard and carbonation method provides a reliable synthetic route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids with the possibility of N-1 substitution by 3,5-dichlorobenzyl groups.

- Copper-catalyzed cycloaddition methods offer high yields and regioselectivity for triazole formation, although additional steps may be required to introduce the carboxylic acid group at the 4-position.

- Direct coupling of 3,5-dichlorobenzyl derivatives with triazole intermediates using carbonyldiimidazole activation is effective and yields moderate to high product amounts, supported by detailed NMR and MS characterization data.

Q & A

Q. What are the standard synthetic routes for 1-(3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation or Huisgen cycloaddition. A typical procedure involves forming the triazole core by reacting azides and alkynes under reflux in polar solvents like DMSO. Subsequent functionalization with 3,5-dichlorobenzyl groups is achieved through nucleophilic substitution. For example, refluxing precursors for 18 hours in DMSO followed by crystallization yields the product with ~65% efficiency .

Q. Which characterization techniques are critical for confirming the compound’s structure?

Key methods include:

- Melting point analysis (e.g., 141–143°C for related triazoles) to assess purity .

- Single-crystal X-ray diffraction for precise structural elucidation, as demonstrated in analogs like methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate .

- NMR and IR spectroscopy to verify functional groups (not explicitly cited but inferred from standard protocols).

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Control of temperature (e.g., reflux vs. room temperature), solvent purity , and pH is critical. For carboxamide analogs, yields increased with precise pH adjustments (e.g., neutral to slightly acidic conditions) and extended reaction times (e.g., 12–18 hours) .

Q. What structural modifications enhance biological activity or stability?

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings improves lipophilicity and metabolic stability .

- Systematic SAR studies targeting the triazole’s 4-carboxylic acid group or benzyl substituents can identify key pharmacophores.

Q. What safety protocols are essential when handling this compound?

- Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in cool, dry conditions away from oxidizing agents.

- In case of exposure, flush eyes with water for 15 minutes and seek medical attention .

Q. What mechanisms underlie the biological activity of this triazole derivative?

Triazoles often inhibit enzymes (e.g., CYP450) or modulate receptors. Comparative studies with oxadiazole analogs suggest heterocycle-specific interactions. Mechanistic studies should include enzyme kinetics , binding assays , and computational docking to map active sites .

Q. How should researchers address discrepancies in reported synthetic yields?

Variations (e.g., 65% vs. lower yields) may arise from differences in solvent purity , crystallization methods , or reaction time . Replicate procedures with strict control of variables (e.g., pH, temperature) and validate via HPLC or TLC .

Q. What storage conditions ensure long-term stability?

Related triazoles remain stable when stored in airtight containers at 2–8°C in inert atmospheres (e.g., nitrogen). Monitor purity via periodic NMR or LC-MS analyses .

Q. How does this compound compare to structurally similar heterocycles in biological assays?

Compared to oxadiazole-containing analogs, triazole derivatives often exhibit higher metabolic stability due to stronger hydrogen-bonding capacity. Conduct in vitro assays (e.g., cytotoxicity, enzyme inhibition) alongside control compounds to quantify differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.